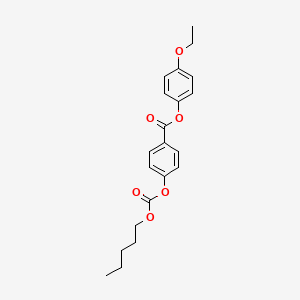

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Description

BenchChem offers high-quality 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUSHDHMLLZBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342108 | |

| Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33926-46-4 | |

| Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS 33926-46-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a liquid crystalline compound with potential applications in advanced materials and display technologies. This document delves into its chemical structure, physicochemical properties, a proposed synthesis pathway with a detailed experimental protocol, and its characterization through spectroscopic methods. Furthermore, it explores its liquid crystalline nature and discusses the significance of key performance parameters for its application in electro-optical devices. This guide is intended to be a valuable resource for researchers and professionals working in the fields of materials science, organic synthesis, and liquid crystal technology.

Introduction

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, also known by its synonym Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate, is a calamitic (rod-shaped) liquid crystal.[1] Its molecular structure, consisting of a rigid core and flexible terminal groups, is characteristic of molecules that exhibit mesophases—intermediate states of matter between crystalline solids and isotropic liquids. The arrangement and orientation of these molecules can be manipulated by external stimuli, such as electric fields, making them suitable for applications in display technologies and other electro-optical devices.[2] This guide will provide a detailed examination of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is essential for its handling, characterization, and application.

| Property | Value | Source |

| CAS Number | 33926-46-4 | [3] |

| Molecular Formula | C21H24O6 | [4] |

| Molecular Weight | 372.41 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 76.0 - 80.0 °C | Not explicitly cited |

| Boiling Point (Predicted) | 506.1 ± 50.0 °C | [4] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Alcohol | [4] |

Synthesis and Mechanism

Proposed Synthesis Pathway

The synthesis can be logically divided into two key transformations:

-

Esterification: The formation of an ester linkage between 4-ethoxyphenol and 4-hydroxybenzoic acid to yield 4-ethoxyphenyl 4-hydroxybenzoate.

-

Carbonate Formation: The reaction of the phenolic hydroxyl group of 4-ethoxyphenyl 4-hydroxybenzoate with pentyl chloroformate to introduce the pentyl carbonate moiety.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate

This procedure is adapted from a standard esterification method using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylaminopyridine) (DMAP) as coupling agents.[6]

-

Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 equivalent) and 4-ethoxyphenol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add DMAP (0.1 equivalents).

-

Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

This step involves the reaction of the synthesized intermediate with pentyl chloroformate.

-

Reaction Setup: Dissolve 4-ethoxyphenyl 4-hydroxybenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Addition of Chloroformate: Slowly add pentyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The final product, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, can be purified by recrystallization from a suitable solvent such as hexane or ethanol.[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the pentyl chain.

-

Aromatic Protons: Multiple doublets in the range of 6.9-8.2 ppm.

-

Ethoxy Group: A quartet around 4.1 ppm (O-CH2) and a triplet around 1.4 ppm (CH3).

-

Pentyl Group: A triplet around 4.2 ppm (O-CH2), a multiplet around 1.7 ppm (O-CH2-CH2), multiplets around 1.4 ppm for the other methylene groups, and a triplet around 0.9 ppm for the terminal methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Signals for the ester and carbonate carbonyls are expected in the range of 150-165 ppm.

-

Aromatic Carbons: A series of signals between 114-155 ppm.

-

Aliphatic Carbons: Signals for the ethoxy and pentyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

-

C=O Stretching: Strong, distinct peaks for the ester and carbonate carbonyl groups are expected in the region of 1730-1760 cm⁻¹.[5]

-

C-O Stretching: Strong bands for the C-O single bonds of the ester and carbonate groups will be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1610 cm⁻¹ range.

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Diagram of the Experimental Workflow for Characterization

Caption: A typical workflow for the purification and characterization of the synthesized compound.

Liquid Crystalline Properties and Applications

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is classified as a material that can exhibit both nematic and smectic liquid crystal phases.[1][2] The specific phase and its temperature range are critical parameters for its potential applications.

-

Nematic Phase: In the nematic phase, the molecules have long-range orientational order but no long-range positional order. This phase is crucial for most liquid crystal display (LCD) applications.[1]

-

Smectic Phase: In the smectic phase, in addition to orientational order, the molecules are arranged in layers, exhibiting some degree of positional order.[2]

The performance of a liquid crystal in a device is determined by several key parameters:

-

Phase Transition Temperatures: The temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic phases define its operating temperature range. Differential Scanning Calorimetry (DSC) is the primary technique used to determine these transition temperatures.[7]

-

Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A suitable birefringence is essential for achieving the desired optical contrast in a display.

-

Dielectric Anisotropy (Δε): This is the difference in the dielectric permittivity measured parallel and perpendicular to the liquid crystal director. The sign and magnitude of the dielectric anisotropy determine how the liquid crystal molecules will respond to an applied electric field.

While specific quantitative data for these parameters for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate are not available in the public domain, its inclusion in patents for multi-layer displays with color and contrast enhancement suggests it possesses properties suitable for such applications.[2] Further research is needed to fully characterize its liquid crystalline behavior and evaluate its performance in electro-optical devices.

Safety and Handling

According to available safety data sheets, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not classified as a hazardous substance. However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a promising liquid crystalline material with a molecular structure designed for stability and electro-optical activity. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and the necessary characterization techniques. While further experimental data is required to fully elucidate its liquid crystal phase behavior and performance metrics, the information presented here serves as a solid foundation for researchers and scientists interested in exploring its potential in advanced materials and display technologies. The proposed synthesis and characterization workflows offer a practical starting point for the preparation and evaluation of this and similar liquid crystal compounds.

References

- Google Patents. (n.d.). Projection system with enhanced color and contrast.

-

NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]

-

ResearchGate. (2009). Nematic-isotropic transition temperatures and enthalpy changes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2000). Phase transitions in liquid crystals. Retrieved from [Link]

-

ResearchGate. (2015). Phase transitions in liquid crystals. Phys Rep 324(2-4):107-269. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenyl benzoate derivatives.

-

ResearchGate. (2016). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]

-

MDPI. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Retrieved from [Link]

-

ResearchGate. (2015). Order parameter from birefringence studies of two mesogens : 4-propyl paraethoxy phenyl cyclohexyl carboxylate and 4-butyl paraethoxy phenyl cyclohexyl carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2016). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Retrieved from [Link]

-

ResearchGate. (2016). 1 H NMR spectra of poly(ether carbonate) from 1,4-cyclohexanedimethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the carbonyl peak of neat PPC and the blends (left) and.... Retrieved from [Link]

-

ResearchGate. (2016). Molecular orientation and dielectric anisotropy properties of 4-cyano-4′- n-heptylbiphenyl–TiO 2 liquid crystal composite. Retrieved from [Link]

-

R Discovery. (2006). Nematic-isotropic Transition Temperature Research Articles - Page 10. Retrieved from [Link]

-

ResearchGate. (n.d.). a FTIR spectra of ethylene carbonate (EC). b FTIR spectra of ammonium.... Retrieved from [Link]

-

PubMed. (2018). Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9 H-fluorene. Retrieved from [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group : r/chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4-Diethoxy-1-phenyl-2-butyn-1-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4-Difluoro-5-keto-5-phenyl-valeric acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). phenyl-[(2R,3S)-3-[4-[(2S,3R)-3-(phenylcarbonyl)oxiran-2-yl]phenyl]oxiran-2-yl]methanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. US10375365B2 - Projection system with enhanced color and contrast - Google Patents [patents.google.com]

- 3. 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE [33926-46-4] | King-Pharm [king-pharm.com]

- 4. 33926-46-4 CAS MSDS (4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-depth Technical Guide to the Physical Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a calamitic (rod-like) thermotropic liquid crystal. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural and thermal characteristics that underpin the material's behavior. We will explore its fundamental physicochemical properties, mesomorphic behavior, and the state-of-the-art analytical techniques used for their characterization. The causality behind experimental choices and the interpretation of results are emphasized to provide actionable, field-proven insights.

Introduction: The Molecular Architecture and its Implications

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate belongs to a class of organic molecules known for their ability to exhibit intermediate states of matter between a crystalline solid and an isotropic liquid. These states, known as liquid crystal phases, are characterized by a degree of molecular order. The molecular structure, consisting of a rigid core composed of phenyl benzoate and flexible terminal chains (an ethoxy and a pentyl carbonate group), is the primary determinant of its liquid crystalline behavior.

The arrangement of a rigid core and flexible tails imparts a significant anisotropy in molecular shape, which is a prerequisite for the formation of mesophases. The interplay of intermolecular forces, governed by the polarizable aromatic core and the flexible alkyl chains, dictates the thermal stability and the temperature range of these phases. Understanding these physical properties is paramount for the rational design and application of this compound in advanced materials, such as displays, sensors, and drug delivery systems.[1]

Chemical Structure and Basic Properties

-

Chemical Name: 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

-

CAS Number: 33926-46-4

-

Molecular Formula: C₂₁H₂₄O₆

-

Molecular Weight: 372.41 g/mol

-

Appearance: White to almost white powder or crystal.[2]

-

Solubility: Soluble in alcohol.[2]

The following diagram illustrates the molecular structure of the compound.

Caption: Molecular Structure of the Topic Compound.

Thermal Properties and Phase Transitions

The thermal behavior of a liquid crystal is its most defining characteristic. Phase transitions, such as melting from a solid to a liquid crystal and clearing from a liquid crystal to an isotropic liquid, occur at specific temperatures and are associated with distinct enthalpy changes. These parameters are crucial for defining the operational temperature range of any potential application.

Table 1: Predicted and Representative Thermal Properties

| Property | Predicted/Representative Value | Significance |

| Melting Point (Tₘ) | ~80-100 °C | Transition from crystalline solid to liquid crystal phase. |

| Clearing Point (Tᵢ) | >100 °C | Transition from liquid crystal phase to isotropic liquid. |

| Mesophase Range | Dependent on Tₘ and Tᵢ | The temperature window where the material exhibits liquid crystalline properties. |

| Boiling Point (Predicted) | 506.1 ± 50.0 °C | Provides an upper limit for thermal stability before decomposition.[2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | Important for device design and formulation.[2] |

Mesomorphic Behavior: The Nematic and Smectic Phases

Based on its elongated molecular structure, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is expected to exhibit calamitic mesophases. The most common of these are the nematic (N) and smectic (Sm) phases.

-

Nematic Phase: In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack positional order, allowing them to flow like a liquid.[1]

-

Smectic A Phase: The smectic A (SmA) phase possesses a higher degree of order. Molecules are arranged in layers, with the long axes of the molecules, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order.[4][5]

The specific mesophases and their transition temperatures are best determined experimentally.

Experimental Characterization Protocols

To ensure scientific integrity, the physical properties of liquid crystals are determined using a suite of complementary analytical techniques. The primary methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), often supplemented by X-ray Diffraction (XRD) for detailed structural elucidation.[4]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Experience: DSC is the cornerstone for identifying the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions.[6] The principle lies in measuring the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The second heating run is typically used for analysis to ensure a consistent thermal history of the sample.[7]

Experimental Protocol: Measuring Phase Transitions with DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate sample into an aluminum DSC pan using a microbalance.

-

Sealing: Place the lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:

-

Heat from room temperature to a temperature well above the expected isotropic phase transition at a rate of 10 °C/min.

-

Hold for 2-5 minutes to ensure thermal equilibrium.

-

Cool back to the starting temperature at a rate of 10 °C/min.

-

Reheat to the isotropic phase at 10 °C/min.[6]

-

-

Data Acquisition: Run the experiment and collect the heat flow versus temperature data.

Data Analysis & Trustworthiness: The resulting thermogram is analyzed to identify the peak temperatures, which correspond to the phase transitions. The area under each peak is integrated to determine the enthalpy of the transition (ΔH). The sharpness of the peaks is an indicator of the purity of the sample.

Caption: DSC Experimental Workflow.

Polarized Optical Microscopy (POM): Visualizing Mesophases

Expertise & Experience: POM is an indispensable qualitative technique for identifying liquid crystal phases.[4][5] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. This is because the anisotropic nature of liquid crystals causes them to be birefringent. The textures arise from the different alignments of the liquid crystal director.

Experimental Protocol: Identifying Mesophases with POM

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

-

Observation: Heat the sample slowly while observing it through the microscope with crossed polarizers.

-

Texture Identification: As the sample undergoes phase transitions (identified from the DSC data), record the characteristic optical textures. For example, the nematic phase often shows a "schlieren" or "threaded" texture.[1]

-

Confirmation: Correlate the temperatures at which the textures change with the transition temperatures obtained from DSC.

Trustworthiness: The combination of DSC and POM provides a self-validating system. DSC gives quantitative data on transition temperatures, while POM provides visual confirmation and identification of the mesophase type.[4]

Caption: Complementary nature of DSC and POM.

Structural Analysis: X-ray Diffraction (XRD)

For a more in-depth understanding of the molecular arrangement in the mesophases, X-ray diffraction is employed.[4] Small-angle X-ray scattering (SAXS) can confirm the layered structure of a smectic phase and determine the layer spacing, while wide-angle X-ray scattering (WAXS) provides information about the average distance between molecules.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a thermotropic liquid crystal whose physical properties are dictated by its anisotropic molecular structure. A comprehensive understanding of its thermal transitions and mesomorphic behavior is essential for its application in advanced technologies. The synergistic use of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and reliable methodology for the characterization of these properties. This guide has outlined the fundamental principles and detailed experimental protocols necessary for researchers to confidently investigate and utilize this and similar liquid crystalline materials.

References

-

Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. [Link]

-

characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). International Journal of Creative Research Thoughts. [Link]

-

Synthesis and Liquid Crystal Properties of a Novel Homologous Series 4-(4′-n-Alkoxy benzoyloxy) Benzyl Benzoates. (2014). ElectronicsAndBooks. [Link]

-

Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2021). MDPI. [Link]

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). MDPI. [Link]

-

Mesogenic homologous series with a butoxyethyl terminal chain. (2021). Taylor & Francis Online. [Link]

-

4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. (2010). ResearchGate. [Link]

Sources

- 1. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. irjet.net [irjet.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. This document is meticulously structured to provide not just a compilation of data, but a narrative that elucidates the scientific reasoning behind the synthesis, characterization, and potential applications of this molecule. Our focus is on delivering actionable insights and robust methodologies, grounded in established scientific principles, to empower researchers in their scientific endeavors. We will delve into the causality of experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to be a definitive resource, underpinned by authoritative references and practical expertise.

Introduction: Unveiling a Liquid Crystal Candidate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, with the CAS number 33926-46-4, is a calamitic (rod-shaped) thermotropic liquid crystal.[1][2] Its molecular structure is characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains, an ethoxy group and a pentyl carbonate group. This architecture is pivotal to its ability to form mesophases—states of matter intermediate between conventional liquids and solid crystals—upon temperature changes.

The primary interest in this compound stems from its potential applications in electro-optic devices, particularly in liquid crystal displays (LCDs).[3][4][5] Its classification as a nematic and smectic liquid crystal suggests its utility in various display modes that rely on the precise control of light polarization.[3][4][5] Nematic liquid crystals, with their long-range orientational order, are the cornerstone of twisted nematic (TN) and super-twisted nematic (STN) displays. The presence of smectic phases, which possess a higher degree of order with molecules arranged in layers, opens possibilities for its use in more advanced display technologies.[2]

This guide will provide a detailed exploration of its chemical identity, a plausible synthetic route based on established organic chemistry principles, methods for its rigorous characterization, and a discussion of its role in materials science.

Chemical Structure and Physicochemical Properties

The unique properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate are a direct consequence of its molecular structure. The molecule consists of a central rigid biphenyl ester unit, which provides the necessary anisotropy for liquid crystal formation. The terminal ethoxy and pentyl carbonate groups contribute to the molecule's overall polarity and influence its melting and clearing points.

Table 1: Physicochemical Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

| Property | Value | Source |

| CAS Number | 33926-46-4 | [6] |

| Molecular Formula | C₂₁H₂₄O₆ | [6] |

| Molecular Weight | 372.42 g/mol | [6] |

| Appearance | White to almost white powder/crystal | [7][8] |

| Predicted Boiling Point | 506.1 ± 50.0 °C | [7][8] |

| Predicted Density | 1.151 ± 0.06 g/cm³ | [7][8] |

| Solubility | Soluble in alcohol | [7][8] |

Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate: A Mechanistic Approach

Retrosynthetic Analysis

A retrosynthetic approach to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate suggests a disconnection at the two carbonate linkages. This leads to three key precursors: 4-ethoxyphenol, 4-hydroxybenzoic acid, and pentyl chloroformate.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

Step 1: Synthesis of 4-(Pentyloxycarbonyloxy)benzoic acid

This initial step involves the reaction of 4-hydroxybenzoic acid with pentyl chloroformate. The hydroxyl group of the benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and to activate the hydroxyl group.

Step 2: Esterification of 4-(Pentyloxycarbonyloxy)benzoic acid with 4-Ethoxyphenol

The second step is a classic esterification reaction. The carboxylic acid from Step 1 is coupled with 4-ethoxyphenol. To facilitate this reaction and achieve a high yield, a coupling agent such as dicyclohexylcarbodiimide (DCC) is employed, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US10375365B2 - Projection system with enhanced color and contrast - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE | 33926-46-4 [amp.chemicalbook.com]

- 8. 33926-46-4 CAS MSDS (4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate molecular weight

An In-Depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Abstract

This technical guide provides a comprehensive overview of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS No. 33926-46-4), a key compound in the field of materials science, particularly in the development of liquid crystals. This document is intended for researchers, chemists, and materials scientists, offering in-depth information on the compound's physicochemical properties, a plausible and detailed synthetic pathway, robust characterization methodologies, and its primary applications. By grounding the discussion in established chemical principles and providing actionable protocols, this guide serves as an essential resource for professionals working with or developing advanced organic materials.

Compound Identification and Physicochemical Properties

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is an organic molecule characterized by a rigid aromatic core and flexible aliphatic chains, a structural motif common in liquid crystalline materials. Its identity is established by several key identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate | [1][2][3][4] |

| Synonym | Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate | [1][5][6] |

| CAS Number | 33926-46-4 | [1][2][4][6] |

| Molecular Formula | C21H24O6 | [1][2][4][6] |

| Molecular Weight | 372.41 g/mol | [4][7] |

The physical properties of the compound are critical for its application and handling.

| Property | Value | Source(s) | Notes |

| Boiling Point | 220 °C | [2][3] | This value may be recorded at reduced pressure; verification under standard conditions is recommended. |

| Physical State | Solid / Liquid Crystal | Inferred from application | The compound exhibits liquid crystalline phases at specific temperatures. |

Molecular Structure

The molecule's structure consists of a central phenyl ring functionalized with a pentyl carbonate group and a 4-ethoxybenzoate group at the para positions. This arrangement creates the necessary molecular anisotropy for liquid crystal behavior.

Caption: Molecular structure of the target compound.

Synthesis Pathway and Protocol

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the carbonate linkage. This reveals a phenolic intermediate, 4-hydroxyphenyl 4-ethoxybenzoate, and a chloroformate reagent, pentyl chloroformate. The phenolic intermediate itself can be formed via an esterification reaction between 4-ethoxybenzoyl chloride and an excess of hydroquinone to favor mono-acylation.

Detailed Experimental Protocol

Causality: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, particularly given the reactivity of the acid chloride and chloroformate intermediates.

Step 1: Synthesis of 4-hydroxyphenyl 4-ethoxybenzoate (Intermediate)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add hydroquinone (2.0 equivalents) and a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial for scavenging the HCl byproduct of the reaction, driving the equilibrium towards the product.

-

Acylation: Dissolve 4-ethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled solution over 30-60 minutes. The slow addition helps to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, quench the reaction with dilute HCl to neutralize the excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired mono-esterified intermediate from unreacted hydroquinone and the di-ester byproduct.

Step 2: Synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (Final Product)

-

Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the purified 4-hydroxyphenyl 4-ethoxybenzoate (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Carbonate Formation: Add pentyl chloroformate (1.1 equivalents) dropwise to the solution. The slight excess of the chloroformate ensures complete conversion of the phenolic starting material.

-

Reaction: Stir the reaction at room temperature overnight, again monitoring by TLC until the starting material is consumed.

-

Workup & Purification: Perform an aqueous workup similar to Step 1 to remove the pyridinium hydrochloride salt. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexanes), to yield the final product as a pure solid.

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region should display a set of doublets characteristic of a 1,4-disubstituted benzene ring. The ethoxy and pentyl groups will show characteristic aliphatic signals, including a triplet and quartet for the ethyl group and signals for the five-carbon chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 21 carbon atoms. Key signals include those for the two carbonyl carbons (ester and carbonate) in the 150-170 ppm range, multiple signals in the aromatic region (110-160 ppm), and aliphatic signals below 70 ppm.

| Expected ¹H NMR Data (Predicted) | Expected ¹³C NMR Data (Predicted) |

| ~8.1-7.0 ppm: Aromatic protons (8H, multiplets) | ~165 ppm: Ester Carbonyl (C=O) |

| ~4.1 ppm: Ethoxy -CH2- (2H, quartet) | ~153 ppm: Carbonate Carbonyl (C=O) |

| ~4.2 ppm: Pentyl -OCH2- (2H, triplet) | ~114-163 ppm: Aromatic & Aryl-O Carbons |

| ~1.8-1.3 ppm: Pentyl -(CH2)3- & Ethoxy -CH3 | ~14-70 ppm: Aliphatic Carbons |

| ~0.9 ppm: Pentyl -CH3 (3H, triplet) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to the exact mass of C21H24O6. The fragmentation pattern can also provide structural information, such as the loss of the pentyl chain or the ethoxy group.

-

Expected Molecular Ion (m/z): 372.1573 (for [M]+), 395.1465 (for [M+Na]+)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1735 - 1715 |

| C=O Stretch (Carbonate) | 1780 - 1760 |

| C-O Stretch (Aromatic) | 1300 - 1200 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

Characterization Logic Diagram

Caption: Integrated approach for structural characterization.

Applications in Materials Science

The primary application of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is as a component in nematic liquid crystal mixtures. Its molecular structure is purpose-built for this function.

-

Rigid Core: The linked phenyl rings form a rigid, planar core that promotes the parallel alignment of molecules, a defining characteristic of the nematic phase.

-

Flexible Chains: The terminal pentyl and ethoxy groups act as flexible tails. These chains lower the melting point and influence the viscosity and clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).

-

Dipole Moment: The ester and carbonate groups introduce a dipole moment, which is essential for the material's ability to reorient in an applied electric field—the fundamental principle behind Liquid Crystal Displays (LCDs).

By carefully mixing this compound with other liquid crystals, engineers can fine-tune the properties of the resulting mixture to meet the specific requirements of a display device, such as operating temperature range, switching speed, and contrast ratio.

Structure-Property Relationship Diagram

Caption: Relationship between molecular structure and LC properties.

Handling and Safety Precautions

As of this writing, a specific Safety Data Sheet (SDS) for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not publicly available. Therefore, it must be handled as a research chemical of unknown toxicity, adhering to Good Laboratory Practices (GLP).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]

-

Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8][10]

This general guidance is not a substitute for a substance-specific risk assessment, which should be performed by qualified personnel before use.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a well-defined organic compound with significant utility in the formulation of nematic liquid crystals. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of spectroscopic methods. The molecule's specific design, balancing a rigid core with flexible chains, directly translates to the macroscopic properties required for applications in advanced display technologies. Proper handling in a controlled laboratory setting is essential to ensure safety during its use.

References

- 4-(4-ETHOXYPHENOXYCARBONYL)

- 4-(4-ethoxyphenoxycarbonyl)

- 33926-46-4 4-(4-ETHOXYPHENOXYCARBONYL)

- 33926-46-4(4-(4-ETHOXYPHENOXYCARBONYL)

- 4-(4-乙氧苯氧羰基)苯基碳酸戊酯CAS#: 33926-46-4, ChemicalBook,

- (4-Methoxyphenyl)

- SAFETY D

- Bis(p-nitrophenyl)

- Phenylacetonitrile SAFETY D

- Amyl 4-(4-Ethoxyphenoxycarbonyl)

- Amyl 4-(4-Ethoxyphenoxycarbonyl)

- Amyl 4-(4-Ethoxyphenoxycarbonyl)

Sources

- 1. 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE [33926-46-4] | King-Pharm [king-pharm.com]

- 2. 33926-46-4 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE [king-pharm.com]

- 3. 33926-46-4 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE [king-pharm.com]

- 4. 33926-46-4 CAS MSDS (4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate | 33926-46-4 | TCI EUROPE N.V. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. 4-(4-乙氧苯氧羰基)苯基碳酸戊酯 CAS#: 33926-46-4 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Mesogenic Potential of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Abstract

This technical guide outlines a comprehensive framework for the investigation of the mesogenic properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. While specific experimental data for this compound is not yet prevalent in public literature, its molecular architecture—a rigid aromatic core flanked by flexible aliphatic chains—presents a compelling case for the existence of liquid crystalline phases. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical foundation, a proposed synthetic pathway, and detailed protocols for the systematic characterization of this promising molecule. The methodologies described herein are grounded in established principles of materials science and are designed to rigorously evaluate the thermal and structural properties essential to defining liquid crystalline behavior.

Introduction: The Rationale for Mesogenic Behavior

Liquid crystals are a state of matter intermediate between the crystalline solid and the isotropic liquid, exhibiting degrees of molecular order.[1] The defining characteristic of a molecule that may exhibit mesogenic properties is its anisotropy; typically, a rigid, elongated core coupled with flexible terminal groups.[1] The molecule 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, with the CAS number 33926-46-4, fits this structural paradigm.[2]

The central moiety, consisting of two phenyl rings linked by a phenoxycarbonyl group, provides the necessary rigidity and π-π stacking potential that encourages anisotropic packing.[1] The terminal ethoxy and pentyl carbonate groups offer conformational flexibility, which is crucial for the formation of the fluid, yet ordered, mesophases.[3] The interplay between the rigid core's tendency to align and the flexible tails' thermal motion is the fundamental driver for the emergence of nematic, smectic, or other liquid crystalline phases.[4]

This guide will therefore explore the untapped potential of this molecule, proposing a systematic approach to its synthesis and characterization.

Proposed Synthesis Pathway

A plausible synthetic route for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate can be conceptualized as a multi-step process involving esterification and carbonate formation. The following is a proposed pathway based on common organic synthesis reactions.

Caption: Proposed Synthesis Workflow for the Target Molecule.

Characterization of Mesogenic Properties

The cornerstone of identifying and classifying liquid crystalline materials lies in a suite of analytical techniques that probe their thermal and structural characteristics.[5]

Polarized Optical Microscopy (POM)

Theoretical Basis: POM is a primary and indispensable tool for visualizing the anisotropic nature of liquid crystals.[6] Mesophases are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of the material is placed between crossed polarizers, the liquid crystalline domains will rotate the plane of polarized light, resulting in characteristic textures that can be used to identify the type of mesophase (e.g., nematic, smectic).[7]

Experimental Protocol:

-

A small sample of the synthesized compound is placed on a clean glass slide.

-

A coverslip is placed over the sample, and it is transferred to a hot stage fitted onto the polarizing microscope.

-

The sample is heated above its melting point to an isotropic liquid state and then cooled at a controlled rate (e.g., 1-5 °C/min).

-

The textures that form upon cooling are observed and recorded. Nematic phases typically show schlieren or marbled textures, while smectic phases exhibit fan-shaped or mosaic textures.[8][9]

-

The temperatures at which these textural changes occur are noted as the phase transition temperatures.

Caption: Polarized Optical Microscopy (POM) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Theoretical Basis: DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] Phase transitions in liquid crystals, such as melting, clearing (transition to isotropic liquid), and inter-mesophase transitions, are accompanied by a change in enthalpy, which is detected by the DSC as a peak in the heat flow curve.[11][12]

Experimental Protocol:

-

A small, accurately weighed amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

The heat flow is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling correspond to the phase transitions.

-

The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

X-Ray Diffraction (XRD)

Theoretical Basis: XRD is a powerful technique for determining the molecular arrangement and dimensional order within liquid crystalline phases.[13] By analyzing the scattering pattern of X-rays passing through the sample, one can deduce information about the periodicity and symmetry of the molecular packing.[14] For example, a diffuse scattering at wide angles is characteristic of the liquid-like lateral spacing of molecules in a nematic phase, while sharp, layered reflections at small angles indicate the one-dimensional positional order of a smectic phase.[15]

Experimental Protocol:

-

The sample is loaded into a capillary tube and placed in a temperature-controlled holder in the XRD instrument.

-

The sample is heated to the desired mesophase temperature, as determined by DSC and POM.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.

-

The resulting diffraction pattern is analyzed to determine the d-spacing (layer thickness in smectic phases) and the correlation lengths of the molecular order.

Sources

- 1. ipme.ru [ipme.ru]

- 2. King-Pharm Co., Ltd. [king-pharm.com]

- 3. The Effect of Phenyl Content on the Liquid Crystal-Based Organosilicone Elastomers with Mechanical Adaptability [mdpi.com]

- 4. Characterization of Nematic Liquid Crystals at Microwave Frequencies | MDPI [mdpi.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. cskscientificpress.com [cskscientificpress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. d-nb.info [d-nb.info]

- 15. barron.rice.edu [barron.rice.edu]

liquid crystal phase of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

An In-Depth Technical Guide to the Mesomorphic Properties of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: This technical guide serves as a comprehensive resource for researchers, materials scientists, and professionals in drug development exploring the fascinating world of liquid crystals. We delve into the core physicochemical properties, synthesis, and detailed characterization of the calamitic liquid crystal, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate. The methodologies presented herein are grounded in established principles, providing a self-validating framework for the investigation of its liquid crystalline phases.

Introduction to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate (CAS No. 33926-46-4) is a thermotropic liquid crystal, meaning it exhibits liquid crystalline behavior within a specific temperature range.[1][2] Its elongated, rod-like molecular structure classifies it as a calamitic liquid crystal.[3] This structure is key to its anisotropic properties and is composed of three essential components:

-

A Rigid Core: Comprising two phenyl rings linked by a phenoxycarbonyl (ester) group, which provides the necessary structural rigidity and promotes orientational order.

-

Flexible Terminal Chains: An ethoxy group (-OC₂H₅) and a pentyl carbonate group (-OCOO(CH₂)₄CH₃) are located at opposite ends of the rigid core. These flexible chains provide fluidity and influence the specific type and temperature range of the liquid crystal phases.[3]

The interplay between the rigid core and flexible chains allows the molecules to self-assemble into ordered, fluid phases (mesophases) upon heating, before transitioning into a fully isotropic liquid. Understanding the synthesis and characterization of this compound is crucial for harnessing its potential in applications such as liquid crystal displays (LCDs) and other electro-optic devices.

Synthesis and Structural Verification

The synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate requires a multi-step process designed to build the molecule's core structure and attach the terminal chains. High purity is paramount for observing well-defined liquid crystal phases, necessitating rigorous purification.

Proposed Synthesis Pathway

A plausible and efficient synthesis route involves a two-part esterification and carbonation process. The following protocol is based on established organo-synthetic methods for similar liquid crystal compounds.[4][5]

Part A: Synthesis of 4-Hydroxyphenyl Pentyl Carbonate

-

Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve hydroquinone in a suitable anhydrous solvent like dichloromethane (DCM) with a base such as pyridine to act as a proton scavenger.

-

Acylation: Cool the solution in an ice bath. Slowly add pentyl chloroformate dropwise while stirring. The chloroformate reacts with one of the hydroxyl groups of hydroquinone.

-

Reaction Monitoring: Allow the reaction to proceed to completion at room temperature. Monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, wash the reaction mixture with dilute acid and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude product, 4-hydroxyphenyl pentyl carbonate, using column chromatography.

Part B: Final Esterification

-

Reaction Setup: Dissolve the purified 4-hydroxyphenyl pentyl carbonate from Part A in anhydrous DCM with pyridine.

-

Esterification: Slowly add 4-ethoxybenzoyl chloride to the solution at 0°C. This acyl chloride will react with the remaining hydroxyl group.

-

Completion & Purification: Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC). The work-up procedure is similar to Part A. The final product, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a high-purity crystalline solid.

Structural Confirmation

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

FTIR Spectroscopy: To verify the presence of key functional groups, such as the carbonyls (C=O) of the ester and carbonate linkages, and the ether (C-O-C) bonds.

Physicochemical Properties and Phase Transitions

The defining characteristic of a thermotropic liquid crystal is its sequence of phase transitions upon heating. These transitions are thermodynamically distinct events that can be precisely measured.

Core Properties

| Property | Value | Reference |

| CAS Number | 33926-46-4 | [1] |

| Molecular Formula | C₂₁H₂₄O₆ | [1] |

| Molecular Weight | 372.42 g/mol | [1] |

| Appearance | White to Almost White Crystalline Powder | |

| Melting Point (Tₘ) | 76.0 - 80.0 °C |

Expected Liquid Crystalline Phases

Upon melting, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is expected to exhibit one or more liquid crystal mesophases before becoming a true isotropic liquid. Based on its calamitic structure, the likely phase sequence on heating is:

Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)

The precise temperatures for the Smectic-to-Nematic and Nematic-to-Isotropic (the clearing point, Tᵢ) transitions must be determined experimentally.

Experimental Characterization of Mesophases

A multi-technique approach is essential for the unambiguous identification and characterization of liquid crystal phases. Differential Scanning Calorimetry (DSC) identifies the energetics of transitions, while Polarized Optical Microscopy (POM) provides visual confirmation through characteristic textures.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.[3] It provides quantitative data on transition temperatures and enthalpy changes (ΔH).

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a standard aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any prior thermal history.

-

Cool the sample at the same rate (10 °C/min) to a temperature below its melting point.

-

Perform a second heating scan at the same rate. This scan is typically used for data analysis as it provides a consistent thermal history.

-

-

Data Analysis: Analyze the resulting thermogram from the second heating scan to identify peaks (first-order transitions like melting) and baseline shifts (second-order transitions). The peak onset temperature is recorded as the transition temperature.

Polarized Optical Microscopy (POM)

POM is the primary technique for visually identifying liquid crystal phases by observing their unique optical textures. A[6]nisotropic materials, like liquid crystals, are birefringent, meaning they rotate the plane of polarized light. When placed between two crossed polarizers, this property produces characteristic patterns of light and dark.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the crystalline sample on a clean microscope slide. Heat the slide on a calibrated hot stage to melt the sample into its isotropic phase.

-

Cell Formation: Carefully place a coverslip over the molten droplet to create a thin, uniform film.

-

Observation: Place the slide on the hot stage of the polarizing microscope.

-

Cooling and Phase Identification: Slowly cool the sample from the isotropic liquid at a controlled rate (e.g., 1-2 °C/min). Observe the textures that form as the material transitions into different mesophases.

-

Nematic Phase: Often appears as a "threaded" texture with dark, mobile filaments (disclinations) or a colorful "schlieren" texture.

-

Smectic A Phase: Typically forms a "focal conic" or "fan-shaped" texture.

-

-

Heating Confirmation: Re-heat the sample slowly to confirm that the transitions occur at the same temperatures observed in the DSC analysis.

Caption: Visual workflow for identifying mesophases using POM.

Conclusion

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate stands as a classic example of a calamitic thermotropic liquid crystal. Its molecular architecture, featuring a rigid aromatic core and flexible terminal chains, directly gives rise to its mesomorphic behavior. The synthesis, while requiring careful control, follows established organic chemistry principles. A comprehensive characterization, employing the synergistic techniques of DSC and POM, is essential to fully elucidate its thermal properties, including the precise temperatures and thermodynamic signatures of its transition from a crystalline solid through potential smectic and nematic phases to an isotropic liquid. The insights gained from such studies are fundamental to the rational design of new liquid crystal materials for advanced technological applications.

References

-

Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, characterization and texture observations of calamitic liquid crystalline compounds. International journal of molecular sciences, 10(11), 4772–4788. [Link]

- Google Patents. (n.d.). Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.

-

Sharma, V. S., Vekariya, R. H., Sharma, A. S., & Patel, R. B. (2017). Mesomorphic properties of liquid crystalline compounds with chalconyl central linkage in two phenyl rings. Liquid Crystals Today, 26(3), 46-54. [Link]

-

ResearchGate. (2020). Characterization of Side Chain Liquid Crystal Polymers. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing o-hydroxy phenyl ether.

-

ResearchGate. (2016). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE | 33926-46-4 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN101481330A - Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, a molecule of interest in materials science and with potential implications for advanced drug delivery systems. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and potential applications, ensuring a self-validating system of information for the discerning researcher.

Chemical Identity and Synonyms

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is systematically named and can be identified by several synonyms and registry numbers, crucial for accurate database searches and procurement.

| Identifier | Value |

| IUPAC Name | 4-(4-ethoxyphenoxycarbonyl)phenyl pentyl carbonate |

| Synonym | Amyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate[1] |

| CAS Number | 33926-46-4[2][3][4][5][6] |

| Molecular Formula | C₂₁H₂₄O₆[4][5][6] |

| Molecular Weight | 372.41 g/mol [6] |

Understanding the alternative nomenclature is critical for a thorough literature review, as different publications may use varying names for the same compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are fundamental to its application.

| Property | Value | Source |

| Boiling Point | 220 °C | [4] |

| Appearance | White to Almost white powder to crystal | ChemicalBook |

Note: Some properties are predicted and should be confirmed experimentally.

The molecular structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, with its combination of aromatic rings, ester, and carbonate functional groups, gives rise to its unique properties.

Caption: Chemical structure of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Synthesis Pathway

A potential two-step synthesis could be envisioned:

Step 1: Synthesis of 4-Hydroxyphenyl (4-ethoxyphenyl) methanone This intermediate can be prepared via a Friedel-Crafts acylation of phenetole with 4-hydroxybenzoyl chloride.

Step 2: Formation of the Double Carbonate The hydroxyl group of the intermediate from Step 1 can be reacted with pentyl chloroformate to form the final product.

A more direct, though potentially lower-yielding, approach could involve the reaction of hydroquinone with two different chloroformates in a stepwise manner.

General Reaction for Carbonate Synthesis: The synthesis of aryl and alkyl carbonates can be achieved through the reaction of alcohols with phosgene or its derivatives.[7] Catalytic methods using metal salts have also been developed to facilitate these reactions under milder conditions.[8]

Caption: Proposed synthetic pathway for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure, the following characteristic signals can be predicted for its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of 6.8-8.0 ppm.

-

Ethoxy Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂).

-

Pentyl Group: A triplet around 0.9 ppm (CH₃) and multiple multiplets between 1.3 and 4.2 ppm for the methylene groups.

¹³C NMR:

-

Carbonyl Carbons: Signals in the range of 150-165 ppm.

-

Aromatic Carbons: Multiple signals between 115 and 155 ppm.

-

Aliphatic Carbons: Signals for the ethoxy and pentyl groups in the range of 14-70 ppm.

IR Spectroscopy:

-

C=O Stretch (Carbonate and Ester): Strong absorption bands in the region of 1750-1780 cm⁻¹.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Applications in Materials Science: The Realm of Liquid Crystals

The primary documented application of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is in the field of liquid crystals.[9] Its elongated, rigid molecular structure is characteristic of calamitic (rod-shaped) liquid crystals, which can form nematic and/or smectic phases.

Nematic liquid crystals, characterized by long-range orientational order but no positional order of the constituent molecules, are the basis for many electro-optical display technologies. The properties of a liquid crystal mixture, such as its clearing point, viscosity, and dielectric anisotropy, are fine-tuned by the addition of various components, and it is in this context that 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate would likely be utilized.

Potential in Drug Development: A Frontier of Exploration

While there is no direct evidence of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate being used in drug development, the broader class of liquid crystals is gaining significant attention in pharmaceutical sciences.[1][2][3][10][11][12][13][14][15]

Liquid Crystalline Phases in Drug Delivery: Lyotropic liquid crystals, which form in the presence of a solvent, can create highly ordered nanostructures such as cubic and hexagonal phases. These structures can serve as matrices for the controlled release of therapeutic agents.[2] The unique microenvironments within these phases can solubilize both hydrophilic and lipophilic drugs and protect them from degradation.[10][12]

Thermotropic Liquid Crystals in Transdermal Delivery: Thermotropic liquid crystals, which exhibit phase transitions with temperature, have been explored for transdermal drug delivery. The ordered structure of the liquid crystal can influence the partitioning and diffusion of a drug into the skin.

Given its nature as a thermotropic liquid crystal, 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate could potentially be investigated as a component in novel topical or transdermal drug delivery systems. Its phase behavior and interaction with active pharmaceutical ingredients (APIs) and skin lipids would be key areas of research.

Caption: Established and potential applications of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.

Safety and Handling

Specific safety data for 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is not widely available. However, as with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a molecule with established utility in the field of liquid crystals and nascent potential in the pharmaceutical sciences. Its well-defined chemical structure and liquid crystalline properties make it an interesting candidate for further research. Future investigations should focus on elucidating its detailed synthesis and purification, comprehensively characterizing its physical and spectroscopic properties, and exploring its compatibility and performance within drug delivery systems. As the fields of materials science and drug development continue to converge, molecules like 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate may play an increasingly important role in the creation of advanced functional materials.

References

-

Indian Journal of Pharmaceutical Sciences. Liquid Crystals: An Approach in Drug Delivery. [Link]

-

ResearchGate. (PDF) Liquid Crystals: An Approach in Drug Delivery. [Link]

-

PMC. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems. [Link]

-

Jetir.org. LIQUID CRYSTALS: - A NOVEL APPROACH DRUG DELIVERY SYSTEM. [Link]

-

White Rose Research Online. Liquid crystal nanoparticles for commercial drug delivery. [Link]

-

RSC Publishing. Solventless green synthesis of 4-O-aryloxy carbonates from aryl/alkyl-oxy propanediols and dimethyl carbonate over nano-crystalline alkali promoted alkaline earth metal oxides. [Link]

-

ijpras.com. Liquid Crystals Pharmaceutical Application: A Review. [Link]

-

Organic Chemistry Portal. Carbonate synthesis. [Link]

-

Research and Reviews. Liquid Crystalline Phase & its Pharma Applications. [Link]

-

University of Copenhagen. Liquid crystals in pharmaceutical drugs and formulations. [Link]

- Google Patents.

-

European Patent Office. Procedure for the production of alkyl carbonates. [Link]

-

Indian Journal of Pharmaceutical Sciences. Liquid Crystals: An Approach in Drug Delivery. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents.

- Google Patents. Preparation of N-(4-ethoxy carbonyl phenyl)-N'-methyl-N'-phenyl formamidine.

- Google Patents. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).

- Google Patents.

- Google Patents.

- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

-

PubChem. Bis(4-nitrophenyl) carbonate. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. King-Pharm Co., Ltd. [king-pharm.com]

- 5. 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE [33926-46-4] | King-Pharm [king-pharm.com]

- 6. 33926-46-4 CAS MSDS (4-(4-ETHOXYPHENOXYCARBONYL)PHENYL PENTYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Carbonate synthesis [organic-chemistry.org]

- 9. labsolu.ca [labsolu.ca]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. jetir.org [jetir.org]

- 13. rroij.com [rroij.com]

- 14. Liquid crystals in pharmaceutical drugs and formulations – University of Copenhagen [healthsciences.ku.dk]

- 15. ijpsonline.com [ijpsonline.com]

An In-Depth Technical Guide to p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester, a molecule of significant interest within the field of liquid crystal research and advanced materials science. Drawing upon established principles of organic synthesis and material characterization, this document outlines the core properties, a proposed synthetic pathway, and potential applications for this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this and similar molecular architectures.

Introduction: The Rationale for p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester

The molecular architecture of p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester suggests its potential to exhibit liquid crystalline properties. The elongated, rigid structure conferred by the two phenyl rings linked by an ester group, combined with the flexible terminal alkoxy chains, is a classic design feature of calamitic (rod-like) liquid crystals. Such materials are foundational to a vast array of technologies, most notably in display devices. The specific combination of a pentyloxycarbonyloxy group and a p-ethoxyphenyl ester moiety allows for a nuanced tuning of mesophase behavior, including the temperature range of liquid crystal phases and the specific type of mesophase (e.g., nematic, smectic).

The study of such molecules is driven by the perpetual need for novel liquid crystals with tailored properties, such as wider operating temperature ranges, lower viscosity, and specific dielectric anisotropies for advanced display applications. Furthermore, the biocompatibility of some liquid crystalline materials has opened avenues for their use in drug delivery systems and biosensors.

Molecular Structure and Physicochemical Properties

The core of the target molecule is a phenyl benzoate structure, with a pentyloxycarbonyloxy group attached to one of the phenyl rings and an ethoxy group on the other.

Table 1: Predicted Physicochemical Properties of p-(Pentyloxycarbonyloxy)benzoic Acid p-Ethoxyphenyl Ester

| Property | Predicted Value |

| Molecular Formula | C21H24O6 |

| Molecular Weight | 372.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran; insoluble in water. |

| Melting Point | Expected to be in the range of other calamitic liquid crystals, with a transition to a liquid crystalline phase before becoming an isotropic liquid. |

Proposed Synthetic Pathway

A logical and efficient two-step synthesis is proposed for p-(pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester, starting from commercially available precursors. The overall synthetic scheme is depicted below.

Caption: Proposed two-step synthesis of p-(Pentyloxycarbonyloxy)benzoic acid p-ethoxyphenyl ester.

Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate